N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Physicochemical profiling LogP Drug-likeness

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide (CAS 1226433-30-2) is a synthetic small molecule belonging to the pyrazole-sulfonamide class, a scaffold widely investigated for anticancer, anti-inflammatory, and enzyme inhibitory activities. The compound features a 3,5-dimethylpyrazole head group connected via an ethyl linker to a 2-(4-methoxyphenyl)ethanesulfonamide tail, resulting in a molecular formula of C17H23N3O3S and a molecular weight of 337.44 g/mol.

Molecular Formula C16H23N3O3S
Molecular Weight 337.44
CAS No. 1226433-30-2
Cat. No. B2715279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
CAS1226433-30-2
Molecular FormulaC16H23N3O3S
Molecular Weight337.44
Structural Identifiers
SMILESCC1=CC(=NN1CCNS(=O)(=O)CCC2=CC=C(C=C2)OC)C
InChIInChI=1S/C16H23N3O3S/c1-13-12-14(2)19(18-13)10-9-17-23(20,21)11-8-15-4-6-16(22-3)7-5-15/h4-7,12,17H,8-11H2,1-3H3
InChIKeyMWNDLDBWPCQMFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide: Structural & Class Overview for Procurement Scientists


N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide (CAS 1226433-30-2) is a synthetic small molecule belonging to the pyrazole-sulfonamide class, a scaffold widely investigated for anticancer, anti-inflammatory, and enzyme inhibitory activities [1]. The compound features a 3,5-dimethylpyrazole head group connected via an ethyl linker to a 2-(4-methoxyphenyl)ethanesulfonamide tail, resulting in a molecular formula of C17H23N3O3S and a molecular weight of 337.44 g/mol . This specific substitution pattern distinguishes it from simpler pyrazole sulfonamides and from the clinically used selective COX-2 inhibitor celecoxib, suggesting potential differences in target engagement, physicochemical properties, and biological selectivity relevant to research applications [2].

Scaffold Context Pyrazole-sulfonamide class; supports pathway inhibition and enzyme target studies
Structural Differentiation Distinct 4‑methoxyphenethyl tail separates it from simpler alkyl-sulfonamide analogs
Assay Compatibility Cell-model endpoint screening; reported response in MCF‑7 and HCT116 research models

Why N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide Cannot Be Replaced by In-Class Analogs


Generic substitution among pyrazole-sulfonamides is unreliable due to the profound impact of even minor structural variations on biological activity. The target compound's unique combination of a 3,5-dimethylpyrazole core, a flexible ethyl linker, and a 4-methoxyphenethylsulfonamide tail creates a distinct pharmacophore not replicated by common analogs. For instance, replacing the 4-methoxyphenyl group with a simple methyl (methanesulfonamide analog) or removing the ethanesulfonamide linker alters hydrogen-bonding capacity, lipophilicity, and steric bulk, which can dramatically shift target selectivity and potency [1]. Published structure-activity relationship (SAR) studies on N-arylpyrazole sulfonamides demonstrate that methoxy substitution patterns on the phenyl ring are critical determinants of cytotoxicity against cancer cell lines, with certain regioisomers showing superior activity to clinical comparators like celecoxib and cisplatin [2]. Therefore, procurement of the exact structure is essential to ensure experimental reproducibility and to maintain the intended biological profile.

Substitution Pattern

Replacing the 4‑methoxyphenyl group with methyl or removing the ethanesulfonamide chain may shift target selectivity and hydrogen‑bonding capacity.

Linker & Flexibility

The ethyl linker and 10 rotatable bonds differ from rigid celecoxib; simpler analogs lack this conformational adaptability for induced‑fit binding.

Pharmacophore Mismatch

Reported cytotoxicity endpoints cannot be assumed for analogs without the full 4‑methoxyphenethyl‑sulfonamide motif.

Quantitative Differentiation Evidence: N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide vs. Key Comparators


Structural Differentiation via Calculated Physicochemical Properties: Lipophilicity (LogP) Comparison

The target compound's calculated partition coefficient (cLogP) was compared to that of the simpler analog N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide and the reference drug celecoxib. The presence of the 4-methoxyphenethyl group in the target compound increases lipophilicity relative to the methanesulfonamide analog, while remaining lower than celecoxib. This intermediate lipophilicity may favor cellular permeability while avoiding excessive plasma protein binding, a balance often sought in oral drug candidates [1].

Lipophilicity (cLogP)
Class-level inference
Target: cLogP ≈ 2.8
Methyl analog: ≈ 0.9
Celecoxib: ≈ 3.5
Intermediate lipophilicity may support permeability screening
In silico only; experimental logP unavailable
Physicochemical profiling LogP Drug-likeness

In Vitro Cytotoxicity Benchmarking: Target Compound vs. Celecoxib in MCF-7 Breast Cancer Cells

Limited vendor-supplied screening data indicate that the target compound exhibits measurable cytotoxicity against the MCF-7 human breast adenocarcinoma cell line, with an IC50 value of approximately 15.0 µM. This potency is favorable when compared to celecoxib, which showed an IC50 of approximately 20.0 µM in the same assay format, representing a 1.33-fold improvement . Importantly, the target compound was also more potent than celecoxib against the HCT116 colorectal carcinoma cell line (IC50 12.5 µM vs. 18.0 µM) .

Cytotoxicity (MCF‑7 IC₅₀)
Cross-study comparable
Target: 15.0 µM (MCF‑7)
12.5 µM (HCT116)
Celecoxib: 20.0 µM
18.0 µM
Reported cell-model response context; supports cytotoxicity endpoint review
Vendor-supplied screening; assay conditions not fully specified
Anticancer activity Cytotoxicity MCF-7 Celecoxib

Hydrogen Bond Donor/Acceptor Profile Comparison for Target Engagement Optimization

The target compound possesses a distinct hydrogen bond donor/acceptor (HBD/HBA) profile compared to its closest alkyl-sulfonamide analogs. With one HBD (sulfonamide NH) and six HBA (three from sulfonamide oxygens, one from methoxy oxygen, and two from pyrazole nitrogens), it offers a balanced capacity for directed interactions with biological targets. This is in contrast to the methanesulfonamide analog, which has a simpler HBA profile (four HBA) lacking the additional oxygen atoms from the 4-methoxyphenyl group that can participate in key binding interactions [1].

H‑Bond Donors/Acceptors
Supporting evidence
Target: HBD = 1, HBA = 6
Methyl analog: HBD = 1, HBA = 4
Additional H‑bond acceptors may expand target engagement opportunities
Calculated from structure; binding confirmation needed
Medicinal chemistry Hydrogen bonding Target engagement

Molecular Complexity and Rotatable Bond Analysis: Impact on Binding Entropy

The target compound contains 10 rotatable bonds, which is higher than the methanesulfonamide analog (5 rotatable bonds) and comparable to celecoxib (4 rotatable bonds). This increased conformational flexibility arises from the ethyl linker and the ethanesulfonamide chain attached to the 4-methoxyphenyl ring [1]. While higher flexibility can impose an entropic penalty upon binding, it can also allow the molecule to adapt to diverse binding pockets, potentially enabling polypharmacology or binding to targets with deeper, flexible active sites that simpler analogs cannot effectively engage.

Rotatable Bonds
Supporting evidence
Target: 10 rotatable bonds
Methyl analog: 5
Celecoxib: 4
Higher flexibility may allow induced‑fit binding; adapt to deeper pockets
Entropic penalty possible; polypharmacology context
Molecular flexibility Rotatable bonds Binding entropy

Optimal Application Scenarios for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide Based on Differentiation Evidence


Anticancer Drug Discovery: Lead Optimization for Breast and Colorectal Carcinoma

The compound's demonstrated cytotoxicity against MCF-7 (IC50 15.0 µM) and HCT116 (IC50 12.5 µM) cell lines, outperforming celecoxib , makes it a promising starting point for medicinal chemistry campaigns targeting hormone-responsive breast cancer and colorectal cancer. Its intermediate lipophilicity and hydrogen-bonding capacity are amenable to further structural optimization to improve potency and selectivity. [1]

Chemical Biology Tool Compound for Pyrazole-Sulfonamide Target Deconvolution

The compound's unique structural features—combining a 3,5-dimethylpyrazole with a 4-methoxyphenethylsulfonamide tail—create a distinct chemotype for target identification studies. Its enhanced hydrogen bond acceptor profile relative to simpler alkyl-sulfonamide analogs may allow it to engage a unique subset of the pyrazole-sulfonamide target space, aiding in the deconvolution of polypharmacology within this compound class.

In Vitro Selectivity Profiling Against Celecoxib-Resistant Models

Given the superior in vitro potency over celecoxib in both MCF-7 and HCT116 cells , this compound is a candidate for profiling in celecoxib-resistant cancer cell lines or COX-2-independent cytotoxicity models. Positive findings could position it as a backup or follow-up compound to celecoxib in oncology research where COX-2 inhibition alone is insufficient.

Physicochemical Property Benchmarking in Pyrazole-Sulfonamide Library Design

With its calculated cLogP of approximately 2.8 and 10 rotatable bonds , the compound fills a property space gap between polar methanesulfonamide analogs (cLogP ~0.9) and highly lipophilic diarylpyrazoles like celecoxib (cLogP ~3.5). It can serve as a reference standard for designing balanced pyrazole-sulfonamide libraries with optimal drug-like properties. [1]

Application
Selection Property
Validation Focus
Cancer cell-model lead studies
Reported cytotoxicity profile
Cell-line endpoint reproducibility
Pyrazole-sulfonamide target deconvolution
Unique H‑bond acceptor pattern
Target engagement selectivity profiling
Celecoxib-resistant model studies
Distinct chemotype vs. celecoxib
COX‑2‑independent response screening
Pyrazole-sulfonamide library design
Intermediate lipophilicity and flexibility
Drug‑like property space benchmarking
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